molecular formula C14H21N5 B4507656 6-(Azepan-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

6-(Azepan-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B4507656
M. Wt: 259.35 g/mol
InChI Key: OHFKZJOQRZMUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Azepan-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C14H21N5 and its molecular weight is 259.35 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(1-azepanyl)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine is 259.17969569 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Pyridazine derivatives, including those with triazolo[4,3-b]pyridazine frameworks, have been synthesized and characterized to explore their biological and physical properties. For instance, studies have reported on the synthesis, crystal structure characterization, and theoretical studies using Density Functional Theory (DFT) calculations to understand their molecular properties (Sallam et al., 2021). These compounds exhibit significant pharmaceutical importance due to their heterocyclic nature, which is a core structure in many drugs.

Antiviral Activity

Research has also been conducted on the antiviral properties of triazolo[4,3-b]pyridazine derivatives. Some compounds have shown promising activity against viruses such as the hepatitis-A virus (HAV), indicating their potential as antiviral agents (Shamroukh & Ali, 2008).

Anxiolytic Activity

Further studies into the pharmacological applications of triazolo[4,3-b]pyridazine derivatives have revealed their anxiolytic activity. These compounds have shown activity in tests predictive of anxiolytic effects, suggesting their potential in developing new treatments for anxiety disorders (Albright et al., 1981).

High-Energy Materials

Apart from pharmaceutical applications, triazolo[4,3-b]pyridazine derivatives have been explored for their use in creating high-energy materials. Their structural properties have been leveraged to synthesize compounds with low sensitivity and high detonation velocities, indicating their potential in materials science for applications requiring high-energy output with reduced risk (Chen et al., 2021).

Antitubulin Agents

Some 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines have been designed and evaluated as antitubulin agents, showing moderate to potent antiproliferative activity against various cancer cell lines. This highlights their potential as a scaffold for the development of cancer therapeutics (Xu et al., 2016).

Properties

IUPAC Name

6-(azepan-1-yl)-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5/c1-11(2)14-16-15-12-7-8-13(17-19(12)14)18-9-5-3-4-6-10-18/h7-8,11H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFKZJOQRZMUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Azepan-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-(Azepan-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
6-(Azepan-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
6-(Azepan-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
6-(Azepan-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
6-(Azepan-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

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